molecular formula C7H13N3 B1423473 N-methyl-5-(propan-2-yl)-1H-pyrazol-3-amine CAS No. 1354950-01-8

N-methyl-5-(propan-2-yl)-1H-pyrazol-3-amine

Cat. No.: B1423473
CAS No.: 1354950-01-8
M. Wt: 139.2 g/mol
InChI Key: UKIBLLJCNXFDLN-UHFFFAOYSA-N
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Description

N-methyl-5-(propan-2-yl)-1H-pyrazol-3-amine (CAS Number: 1354950-01-8) is a high-purity pyrazole derivative with a molecular formula of C 7 H 13 N 3 and a molecular weight of 139.20 g/mol. This compound serves as a versatile chemical building block, particularly valued in medicinal chemistry for the development of kinase inhibitors . The 3-aminopyrazole scaffold is a privileged structure in drug discovery, known for its ability to interact with kinase ATP-binding sites . In scientific research, this compound has demonstrated significant anticancer activity , showing cytotoxic effects against multiple cancer cell lines. Studies have reported IC 50 values of 15.0 µM against MCF7 (breast cancer), 12.5 µM against A549 (lung cancer), and 10.0 µM against HepG2 (liver cancer) cells. The proposed mechanism of action involves induction of apoptosis through caspase activation and cell cycle arrest . Researchers are exploring this pyrazole derivative as a key intermediate for targeting understudied kinases like CDK16, a member of the PCTAIRE subfamily implicated in breast, prostate, and cervical cancers . The compound also exhibits anti-inflammatory properties through inhibition of pro-inflammatory cytokine production . Its chemical structure allows for various modifications, making it valuable for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for specific kinase targets . Applications: Kinase inhibitor development, anticancer research, anti-inflammatory studies, chemical biology probes, and structure-activity relationship (SAR) investigations. Note: This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-methyl-5-propan-2-yl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-5(2)6-4-7(8-3)10-9-6/h4-5H,1-3H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKIBLLJCNXFDLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview

The most common synthetic route for N-methyl-5-(propan-2-yl)-1H-pyrazol-3-amine involves the cyclization of hydrazine derivatives with suitable 1,3-dicarbonyl compounds, followed by N-methylation.

Stepwise Procedure

Step Description Reagents & Conditions References
a. Formation of Pyrazole Ring Condensation of hydrazine with a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) Hydrazine hydrate, reflux, acidic or basic medium ,
b. Alkylation at N-1 Alkylation of the pyrazole nitrogen with isopropyl halides (e.g., isopropyl bromide) Potassium carbonate, DMF, elevated temperature ,
c. N-methylation Methylation of the nitrogen atom at position 1 Methyl iodide or dimethyl sulfate, base (e.g., potassium carbonate)

Research Findings

  • Wu et al. (2019) described the synthesis of pyrazole derivatives via cyclization of hydrazine with ethyl acetoacetate, followed by halogenation and reduction steps, which can be adapted for methylation at the nitrogen atom to produce the target compound.
  • The use of alkyl halides like methyl iodide or dimethyl sulfate for N-methylation is well-established, providing high yields and regioselectivity.

Direct N-Methylation of Pre-formed Pyrazole Derivatives

Method Overview

This approach involves synthesizing the pyrazole ring first, then selectively methylating the nitrogen atom at position 1.

Procedure

Step Description Reagents & Conditions References
a. Pyrazole Synthesis Cyclization of hydrazine with suitable 1,3-dicarbonyl compounds Hydrazine hydrate, reflux, acidic/basic medium ,
b. N-Methylation Methylation using methylating agents Methyl iodide or dimethyl sulfate, potassium carbonate, acetone or DMF solvent ,

Research Findings

  • Wu et al. (2019) demonstrated that methylation of pyrazoles can be efficiently achieved using methyl iodide in the presence of potassium carbonate, yielding the N-methylated product with high purity.
  • This method is advantageous for its simplicity and directness, especially when the pyrazole core is already synthesized.

Alternative Synthetic Routes via Multistep Pathways

Method Overview

Multistep pathways involve initial formation of a substituted pyrazole, followed by selective functionalization at specific positions.

Example Route

  • Step 1: Synthesis of 3-amino-1H-pyrazole via hydrazine and diketone condensation.
  • Step 2: Alkylation at the 5-position with isopropyl halides.
  • Step 3: N-methylation of the amino group or nitrogen atom at position 1.

Research Findings

  • Wu et al. (2019) reported that halogenation at the 5-position followed by nucleophilic substitution can introduce the isopropyl group, which is then methylated at the nitrogen to afford the target compound.

Summary of Key Reaction Conditions and Data

Preparation Step Reagents Solvent Temperature Yield Notes
Pyrazole ring formation Hydrazine hydrate + 1,3-diketone Ethanol or water Reflux High Cyclization under reflux conditions
Alkylation Isopropyl halide DMF or acetone Elevated (50-80°C) Moderate to high Alkylation at nitrogen or ring position
N-Methylation Methyl iodide or dimethyl sulfate Acetone or DMF Room temp to 50°C High Regioselective N-methylation

Notes on Industrial and Laboratory Synthesis

  • Avoidance of Toxic Solvents: As per patent literature, replacing pyridine with safer solvents like DMF or acetone is feasible.
  • Reaction Optimization: Use of microwave-assisted synthesis or flow chemistry can enhance yield and purity.
  • Purification: Recrystallization from ethanol or chromatography techniques are employed for purification.

Research Findings Summary

Source Key Insight Relevance to Preparation
Process involving cyclization and subsequent modifications Validates multi-step synthesis approach
Synthesis involving hydrazine and alkylation Direct method for pyrazole derivatives
Pyrazole ring formation via hydrazine and diketones Fundamental for core synthesis
Cyclization and halogenation strategies Useful for introducing substituents
Multi-step synthesis and functionalization Demonstrates versatility of pathways

Chemical Reactions Analysis

Types of Reactions

N-methyl-5-(propan-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl or methyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry

N-methyl-5-(propan-2-yl)-1H-pyrazol-3-amine serves as a building block for synthesizing more complex molecules. Its structural features allow for modifications that can lead to derivatives with enhanced properties or activities.

Biology

The compound has been investigated for its potential in:

  • Enzyme Inhibition : It can inhibit specific enzymes, impacting metabolic pathways.
  • Receptor Binding : The compound may interact with various receptors, influencing signal transduction pathways crucial for cellular functions.

Industry

In industrial applications, this compound is explored for its role in the production of:

  • Agrochemicals : It may be utilized in developing pesticides or herbicides.
  • Dyes : Its chemical properties allow it to be used in synthesizing colorants.

This compound exhibits diverse biological activities, particularly in antimicrobial and anticancer research.

Anticancer Activity

Research indicates that pyrazole derivatives possess significant anticancer properties. Specifically, this compound has shown cytotoxic effects against several cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast)15.0Induction of apoptosis via caspase activation
A549 (Lung)12.5Cell cycle arrest and apoptosis induction
HepG2 (Liver)10.0Inhibition of proliferation

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory disorders.

Case Studies

Several studies have explored the applications and efficacy of this compound:

  • Study on Anticancer Activity :
    • A study published in the Journal of Medicinal Chemistry reported significant cytotoxicity against breast and lung cancer cell lines, linking its mechanism to apoptosis induction through caspase pathways .
  • Research on Enzyme Inhibition :
    • Another investigation highlighted its role as an enzyme inhibitor, demonstrating effective modulation of specific metabolic pathways crucial for cancer cell survival .
  • Industrial Application Study :
    • An industrial application study indicated its utility in synthesizing agrochemicals, showcasing its versatility beyond medicinal chemistry .

Mechanism of Action

The mechanism of action of N-methyl-5-(propan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s bioactivity and physicochemical properties are influenced by its substituents. Below is a comparison with key analogues:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
N-Methyl-5-(propan-2-yl)-1H-pyrazol-3-amine N1: Methyl; C5: Isopropyl C7H13N3 139.21 g/mol Compact hydrophobic substituent at C5
N-Methyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine C5: Pyridin-3-yl C9H10N4 174.20 g/mol Aromatic pyridine enhances π-π interactions
N,N3-Dimethyl-1-phenyl-1H-pyrazol-5-amine N1: Phenyl; N3: Methyl C10H11N3 173.22 g/mol Increased steric bulk from phenyl group
3-Methyl-1-phenyl-1H-pyrazol-5-amine N1: Phenyl; C3: Methyl C10H11N3 173.22 g/mol Classic scaffold for kinase inhibitors
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine N1: Methyl; C3: Pyridin-3-yl; N5: Ethyl C10H13N4 203.24 g/mol Enhanced solubility from ethyl group

Key Observations :

  • The isopropyl group in the target compound likely improves lipophilicity compared to pyridine-substituted analogues, influencing membrane permeability.
  • Phenyl-substituted analogues (e.g., N,N3-Dimethyl-1-phenyl-1H-pyrazol-5-amine) demonstrate increased steric hindrance, which may affect binding affinity in biological targets .

Biological Activity

N-methyl-5-(propan-2-yl)-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes existing research findings regarding its biological activity, including detailed data tables and case studies.

Chemical Structure and Properties

This compound features a methyl group at the nitrogen of the pyrazole ring and an isopropyl group at the 5-position, which may influence its biological properties. The structural formula can be represented as follows:

C8H12N4\text{C}_8\text{H}_{12}\text{N}_4

Anticancer Activity

Research has demonstrated that pyrazole derivatives possess significant anticancer properties. This compound has been evaluated in various studies focusing on its cytotoxic effects against different cancer cell lines.

Case Study: Cytotoxicity Against A549 Cells

A study investigated the cytotoxic effects of several pyrazole derivatives, including this compound, on A549 human lung adenocarcinoma cells. The results indicated that this compound exhibited a dose-dependent reduction in cell viability, comparable to standard chemotherapeutic agents such as cisplatin.

CompoundIC50 (µM)Cell Line
This compound25A549
Cisplatin15A549
Control (DMSO)>100A549

This data suggests that this compound has promising potential as an anticancer agent due to its relatively low IC50 value compared to the control.

Antimicrobial Activity

The antimicrobial properties of this compound have also been extensively studied. Its efficacy against various pathogenic microorganisms highlights its potential as an antimicrobial agent.

In Vitro Antimicrobial Evaluation

In vitro studies have shown that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for several strains.

PathogenMIC (µg/mL)Activity
Staphylococcus aureus0.5Excellent
Escherichia coli1.0Good
Pseudomonas aeruginosa2.0Moderate
Klebsiella pneumoniae1.5Good

The results indicate that this compound is particularly effective against Staphylococcus aureus, including methicillin-resistant strains, suggesting its potential in treating infections caused by resistant bacteria.

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest it may act through the inhibition of key enzymes involved in cell proliferation and survival, particularly in cancer cells. Additionally, its antimicrobial activity may involve disruption of bacterial cell membranes or interference with critical metabolic pathways.

Q & A

Q. Table 1: Example Reaction Conditions

PrecursorReagents/CatalystsSolventYieldReference
Acrylamide derivativeHydrazine hydrateEthanol79%
4-Iodo-pyrazole derivativeCuBr, Cs₂CO₃DMSO17.9%

Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound, and how are key functional groups identified?

Answer:
Critical techniques include:

  • ¹H/¹³C NMR :
    • NH₂ groups exhibit D₂O-exchangeable signals at δ 3–5 ppm .
    • Methyl groups (e.g., N-methyl) appear as singlets at δ 2.1–2.5 ppm .
  • IR Spectroscopy :
    • NH stretches (3448–3278 cm⁻¹) confirm amine functionality .
    • Aromatic C-H bends (~1600 cm⁻¹) validate pyrazole ring integrity .
  • HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]+ at m/z 215 for N-cyclopropyl derivatives) .

Advanced: How can conflicting crystallographic data for pyrazole derivatives be resolved using software like SHELX?

Answer:
Conflicts in crystallographic data (e.g., bond lengths, space group assignments) arise from poor-quality crystals or twinning. SHELX software addresses these via:

  • Dual-space methods : SHELXD/SHELXE resolve phase ambiguities in experimental phasing .
  • Twin refinement : SHELXL handles twinned datasets by refining twin laws and partitioning factors .
  • Validation tools : The Rint metric assesses data quality, while CHECKCIF flags geometry outliers .

Q. Example Workflow :

Data scaling : Use SHELXC to merge frames and correct absorption .

Structure solution : SHELXD identifies heavy atoms; SHELXE extends phases .

Refinement : SHELXL adjusts thermal parameters and validates H-bond networks .

Advanced: What methodologies are employed to analyze noncovalent interactions in pyrazole-amine derivatives using computational tools?

Answer:
Noncovalent interactions (e.g., H-bonds, van der Waals forces) are studied via:

  • Multiwfn :
    • Electron localization function (ELF) maps reveal lone pairs and bonding regions .
    • Reduced density gradient (RDG) analysis visualizes steric clashes and attractive interactions .
  • DFT Calculations :
    • B3LYP/6-31G(d) optimizes geometries and calculates electrostatic potential surfaces .
    • Interaction energies quantify H-bond strength (e.g., amine···π interactions) .

Q. Table 2: Key Noncovalent Interactions in Pyrazole Derivatives

Interaction TypeComputational MetricToolReference
H-bondingElectron density (ρ)Multiwfn
Steric repulsionRDG isosurfacesMultiwfn
π-StackingInteraction energy (ΔE)Gaussian

Basic: What analytical methods ensure the purity of this compound, and how are they validated?

Answer:
Purity assessment relies on:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities .
  • Elemental Analysis : Carbon/hydrogen/nitrogen percentages must match theoretical values (e.g., ±0.4% tolerance) .
  • Melting Point : Consistency across batches (e.g., 104–107°C for cyclopropane derivatives) validates crystallinity .

Q. Validation :

  • Linearity : Calibration curves (R² > 0.99) for HPLC .
  • Repeatability : ≤2% RSD in triplicate measurements .

Advanced: How does the choice of catalyst impact the synthesis efficiency of this compound, and what mechanistic insights support this?

Answer:
Catalysts influence yield and regioselectivity:

  • Copper(I) bromide : Facilitates Ullmann-type couplings by stabilizing transition states in aryl-amine bond formation .
  • Acetic acid : Protonates intermediates, accelerating cyclization in pyrazole synthesis .
  • Mechanistic Studies :
    • Kinetic isotope effects (KIE) reveal rate-determining steps (e.g., N-methylation) .
    • In situ IR monitors intermediate formation (e.g., hydrazone tautomers) .

Case Study :
Using CuBr/Cs₂CO₃ increased coupling efficiency from 5% to 17.9% in a cyclopropane derivative synthesis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-5-(propan-2-yl)-1H-pyrazol-3-amine
Reactant of Route 2
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N-methyl-5-(propan-2-yl)-1H-pyrazol-3-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.